tert-Butyl (4aS,9aS)-3-oxooctahydro-[1,4]oxazino[2,3-d]azepine-7(2H)-carboxylate
Description
This compound is a bicyclic heterocyclic molecule featuring an oxazino-azepine fused ring system with a tert-butyl carbamate protecting group and a ketone moiety. Its stereochemistry (4aS,9aS) and rigid framework make it a valuable intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting proteases or neurotransmitter receptors. The tert-butyl group enhances solubility and stability during synthetic processes, while the ketone provides a reactive site for further derivatization .
Properties
Molecular Formula |
C13H22N2O4 |
|---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
tert-butyl (4aS,9aS)-3-oxo-4a,5,6,8,9,9a-hexahydro-4H-[1,4]oxazino[2,3-d]azepine-7-carboxylate |
InChI |
InChI=1S/C13H22N2O4/c1-13(2,3)19-12(17)15-6-4-9-10(5-7-15)18-8-11(16)14-9/h9-10H,4-8H2,1-3H3,(H,14,16)/t9-,10-/m0/s1 |
InChI Key |
UUIDOJDSRYZYFV-UWVGGRQHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@H](CC1)OCC(=O)N2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(CC1)OCC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl (4aS,9aS)-3-oxooctahydro-[1,4]oxazino[2,3-d]azepine-7(2H)-carboxylate typically involves multiple steps, including the formation of the oxazino and azepine rings. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity.
Chemical Reactions Analysis
tert-Butyl (4aS,9aS)-3-oxooctahydro-[1,4]oxazino[2,3-d]azepine-7(2H)-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may have potential as a pharmaceutical intermediate or as a probe for studying biological processes. Its unique structure also makes it a candidate for materials science applications, such as in the development of new polymers or catalysts.
Mechanism of Action
The mechanism of action of tert-Butyl (4aS,9aS)-3-oxooctahydro-[1,4]oxazino[2,3-d]azepine-7(2H)-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Oxazino-Azepine Frameworks
The compound shares structural similarities with other bicyclic carbamates, such as tert-butyl (4aR,7R)-7-methoxy-10,10-dimethyl-6-oxo-5,6,7,8,9,10-hexahydrobenzo[cd]cyclohepta[hi]isoindole-4(4aH)-carboxylate (93c) . Key differences include:
- Ring System: The queried compound has an oxazino-azepine core, whereas 93c features a benzo-fused cyclohepta-isoindole system.
- Stereochemical Complexity: Both compounds exhibit stereochemical control (4aS,9aS vs. 4aR,7R), but the oxazino-azepine derivative lacks the helical strain observed in 93c’s fused polycyclic system.
Spectroscopic and Analytical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
